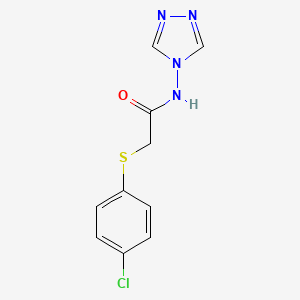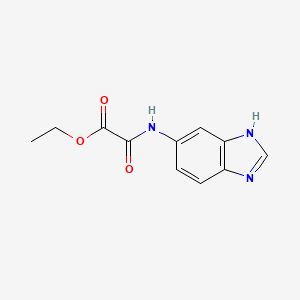
N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-インドール-4-イル)-3-(5-メチル-1H-テトラゾール-1-イル)ベンズアミドは、インドール環、テトラゾール環、およびベンズアミド基を特徴とする合成有機化合物です。このような構造を持つ化合物は、その潜在的な生物活性のために、医薬品化学においてしばしば関心の対象となっています。
製法
合成経路と反応条件
N-(1H-インドール-4-イル)-3-(5-メチル-1H-テトラゾール-1-イル)ベンズアミドの合成には、通常、多段階有機合成が伴います。一般的なアプローチには、次のようなものがあります。
インドール環の形成: 適切な前駆体から出発して、フィッシャーインドール合成によってインドール環を合成できます。
テトラゾールの形成: 適切なニトリルをアジ化ナトリウムで環化させることによって、テトラゾール環を形成できます。
カップリング反応: インドールとテトラゾールの中間体を、ベンゾイルクロリド誘導体とカップリングして、最終的なベンズアミド化合物を形成できます。
工業生産方法
工業生産方法では、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように、上記の合成経路を最適化する必要があります。これには、連続フローリアクターやグリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応解析
反応の種類
酸化: この化合物は、特にインドール環で酸化反応を受ける可能性があります。
還元: 還元反応は、存在する場合はニトロ基を標的にする可能性があります。
置換: 求電子置換反応と求核置換反応は、特にベンズアミド環とインドール環で起こります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムやパラジウム触媒を用いた水素ガスなどの還元剤。
置換: 求電子置換にはハロゲンなど、求核置換にはアミンなどの求核剤。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なりますが、元の化合物の様々な酸化、還元、または置換誘導体を含めることができます。
科学研究における用途
N-(1H-インドール-4-イル)-3-(5-メチル-1H-テトラゾール-1-イル)ベンズアミドは、以下のような用途があります。
化学: より複雑な分子の構成要素として。
生物学: 生化学的アッセイにおけるプローブとして使用される可能性。
医学: 生物活性分子との構造類似性から、治療上の用途の可能性。
工業: 特殊化学品や材料の合成に使用。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic synthesis. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Tetrazole Formation: The tetrazole ring can be formed by the cyclization of an appropriate nitrile with sodium azide.
Coupling Reactions: The indole and tetrazole intermediates can be coupled with a benzoyl chloride derivative to form the final benzamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzamide and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
作用機序は、特定の生物学的標的に依存します。一般的に、インドール環とテトラゾール環を持つ化合物は、様々な酵素や受容体と相互作用し、その活性を調節する可能性があります。ベンズアミド基は、特定のタンパク質に対する結合親和性を高める可能性があります。
類似化合物の比較
類似化合物
N-(1H-インドール-4-イル)-3-(1H-テトラゾール-1-イル)ベンズアミド: テトラゾール環にメチル基がありません。
N-(1H-インドール-4-イル)-3-(5-メチル-1H-テトラゾール-1-イル)安息香酸: アミドの代わりにカルボン酸基を持っています。
N-(1H-インドール-4-イル)-3-(5-メチル-1H-テトラゾール-1-イル)アニリン: ベンズアミドの代わりにアニリン基を持っています。
独自性
N-(1H-インドール-4-イル)-3-(5-メチル-1H-テトラゾール-1-イル)ベンズアミドにインドール環とテトラゾール環の両方が存在することは、類似化合物と比較して、特定のタンパク質や酵素への結合の強化など、独自の生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
N-(1H-indol-4-yl)-3-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Has a carboxylic acid group instead of an amide.
N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)aniline: Contains an aniline group instead of a benzamide.
Uniqueness
The presence of both the indole and tetrazole rings in N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide may confer unique biological properties, such as enhanced binding to specific proteins or enzymes, compared to similar compounds.
特性
分子式 |
C17H14N6O |
|---|---|
分子量 |
318.33 g/mol |
IUPAC名 |
N-(1H-indol-4-yl)-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14N6O/c1-11-20-21-22-23(11)13-5-2-4-12(10-13)17(24)19-16-7-3-6-15-14(16)8-9-18-15/h2-10,18H,1H3,(H,19,24) |
InChIキー |
YYJUHKDDBKRVOF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}butanamide](/img/structure/B12170955.png)


![3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12170970.png)
![2-methoxyethyl (2Z)-5-(2-chlorophenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12170979.png)
![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol](/img/structure/B12170983.png)

![2-Bromo-5-(3-methylbutyl)-8,9-dipropoxyindolo[2,3-b]quinoxaline](/img/structure/B12170995.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B12171016.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12171020.png)

![4-({[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}amino)benzoic acid](/img/structure/B12171030.png)
![N-(6-methoxypyridin-3-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12171043.png)
